Mass Shift and Isotopic Purity: Distinguishing Demethylmaprotiline-d2-1 from Unlabeled and Other Deuterated Analogs
Demethylmaprotiline-d2-1 provides a +2 Da mass shift relative to unlabeled desmethylmaprotiline, enabling distinct mass spectrometric detection without isotopic interference [1]. In contrast, a +3 Da or +5 Da deuterated analog may introduce isotopic cross-talk due to natural isotope abundance overlap. The +2 Da difference is optimal for minimizing interference while maintaining chromatographic co-elution. The isotopic purity of Demethylmaprotiline-d2-1 is specified at ≥98%, ensuring minimal unlabeled analyte contamination .
| Evidence Dimension | Mass Shift vs Unlabeled Analyte |
|---|---|
| Target Compound Data | +2 Da (two deuterium atoms) |
| Comparator Or Baseline | Unlabeled Desmethylmaprotiline (0 Da mass shift) |
| Quantified Difference | +2 Da mass difference |
| Conditions | LC-MS or GC-MS analysis |
Why This Matters
The +2 Da mass shift allows unambiguous identification and quantification of desmethylmaprotiline in complex biological matrices, a critical requirement for regulatory-compliant bioanalysis.
- [1] MedChemExpress. Demethylmaprotiline-d2-1 (Normaprotiline-d2-1) Datasheet. HY-152070S1. View Source
